Oxo(diphenyl)[1-(phenylsulfanyl)ethyl]-lambda~5~-phosphane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Oxo(diphenyl)[1-(phenylsulfanyl)ethyl]-lambda~5~-phosphane is a complex organophosphorus compound It features a phosphorus atom bonded to two phenyl groups, an oxo group, and a 1-(phenylsulfanyl)ethyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Oxo(diphenyl)[1-(phenylsulfanyl)ethyl]-lambda~5~-phosphane typically involves the reaction of diphenylphosphine oxide with 1-(phenylsulfanyl)ethyl halide under controlled conditions. The reaction is usually carried out in an inert atmosphere to prevent oxidation and other side reactions. Common solvents used in this synthesis include tetrahydrofuran (THF) and dichloromethane (DCM). The reaction is often catalyzed by a base such as triethylamine or sodium hydride to facilitate the formation of the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactors with precise control over temperature, pressure, and reaction time. The use of automated systems ensures consistent product quality and yield. Purification of the compound is typically achieved through techniques such as recrystallization or column chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxo(diphenyl)[1-(phenylsulfanyl)ethyl]-lambda~5~-phosphane undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form phosphine oxides or other higher oxidation state derivatives.
Reduction: Reduction reactions can convert the compound to its corresponding phosphine or phosphide forms.
Substitution: The phenylsulfanyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and m-chloroperoxybenzoic acid (mCPBA).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are used.
Substitution: Nucleophiles like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu) are employed under basic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield phosphine oxides, while substitution reactions can produce a variety of functionalized phosphine derivatives.
Scientific Research Applications
Oxo(diphenyl)[1-(phenylsulfanyl)ethyl]-lambda~5~-phosphane has several applications in scientific research:
Chemistry: It is used as a ligand in coordination chemistry and catalysis, facilitating various organic transformations.
Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its use in drug development, particularly in targeting specific enzymes or receptors.
Industry: It finds applications in the synthesis of specialty chemicals and materials, including polymers and advanced composites.
Mechanism of Action
The mechanism of action of Oxo(diphenyl)[1-(phenylsulfanyl)ethyl]-lambda~5~-phosphane involves its interaction with molecular targets such as enzymes or receptors. The compound can act as a ligand, binding to metal centers in enzymes and altering their activity. This interaction can modulate various biochemical pathways, leading to the desired therapeutic or catalytic effects.
Comparison with Similar Compounds
Similar Compounds
Diphenylphosphine oxide: Similar in structure but lacks the 1-(phenylsulfanyl)ethyl group.
Triphenylphosphine oxide: Contains three phenyl groups instead of the 1-(phenylsulfanyl)ethyl group.
Phenylphosphine: A simpler compound with only one phenyl group attached to the phosphorus atom.
Uniqueness
Oxo(diphenyl)[1-(phenylsulfanyl)ethyl]-lambda~5~-phosphane is unique due to the presence of the 1-(phenylsulfanyl)ethyl group, which imparts distinct chemical and physical properties
Properties
CAS No. |
66164-48-5 |
---|---|
Molecular Formula |
C20H19OPS |
Molecular Weight |
338.4 g/mol |
IUPAC Name |
[phenyl(1-phenylsulfanylethyl)phosphoryl]benzene |
InChI |
InChI=1S/C20H19OPS/c1-17(23-20-15-9-4-10-16-20)22(21,18-11-5-2-6-12-18)19-13-7-3-8-14-19/h2-17H,1H3 |
InChI Key |
KZQDPJRFYNPLRE-UHFFFAOYSA-N |
Canonical SMILES |
CC(P(=O)(C1=CC=CC=C1)C2=CC=CC=C2)SC3=CC=CC=C3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.